N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the 4-bromophenoxy methyl group: This can be achieved by reacting 4-bromophenol with formaldehyde under basic conditions to form the 4-bromophenoxy methyl intermediate.
Pyrazole formation: The intermediate is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Sulfonamide formation: Finally, the pyrazole derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .
Scientific Research Applications
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological research: It can be used to study the effects of sulfonamide derivatives on various biological systems.
Mechanism of Action
The mechanism of action of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxy methyl derivatives: These compounds share the 4-bromophenoxy methyl group and can have similar reactivity and applications.
Pyrazole derivatives: Compounds with a pyrazole core can have similar biological activities and are often used in medicinal chemistry.
Uniqueness
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O3S/c1-11-15(9-20(2)18-11)25(22,23)19-13-7-17-21(8-13)10-24-14-5-3-12(16)4-6-14/h3-9,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJHGSRFRVNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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